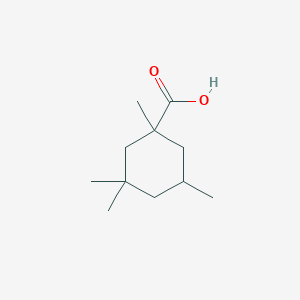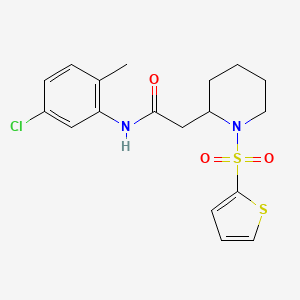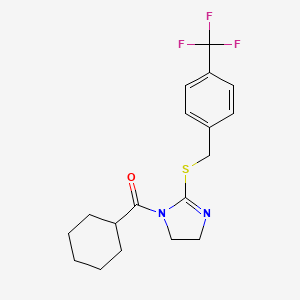
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Derivation and Structural Studies
- Derivative Synthesis and Structural Characterization : A study by Haribal, Feeny, and Lester (1998) explored the synthesis of caffeoyl derivatives of cyclohexane carboxylic acid from Asimina triloba, highlighting the structural determination through NMR studies (Haribal, Feeny, & Lester, 1998).
- Stereochemical Analysis : Bellucci, Marioni, and Marsili (1972) investigated the stereochemical aspects of bromination and epoxydation of cyclohexene carboxylic acid, contributing to understanding the steric courses of chemical reactions (Bellucci, Marioni, & Marsili, 1972).
Material Science and Engineering
- Functionalization for Material Properties : Turcan-Trofin et al. (2019) studied the functionalization of siloxanes with carboxyl groups, including cyclohexane carboxylic acid derivatives, for the development of solvent-free liquid electrolytes with potential applications in material science (Turcan-Trofin et al., 2019).
- Metal-Organic Frameworks (MOFs) : Research by Wang, Zhang, and Li (2009) involved the use of a cyclohexanetetracarboxylate ligand in the synthesis of novel metal-organic frameworks, highlighting the significance in magnetic and luminescent properties (Wang, Zhang, & Li, 2009).
Catalysis and Reaction Mechanisms
- Catalytic Exchange Studies : Rooney (1963) explored the catalytic exchange of tetramethylcyclohexane with deuterium on palladium films, providing insights into π-bonded intermediates in heterogeneous catalysis (Rooney, 1963).
Crystallography and Conformational Analysis
- Crystallographic Characterization : The crystal structures of derivatives including cyclohexane carboxylic acid were determined by Valle et al. (1988), emphasizing the conformational aspects of these molecules (Valle et al., 1988).
- Conformational Energy Computations : A study by Crisma et al. (1989) involved the analysis of the conformational energy of peptides containing cyclohexane carboxylic acid, contributing to the field of peptide chemistry (Crisma et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNMLGTSQGZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)


![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

